REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][N:5]2[C:11]=1[C:12]([O:14]CC)=[O:13].[Li+].[OH-]>C(O)C>[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][N:5]2[C:11]=1[C:12]([OH:14])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C2N(C=CC(=C2)C)C1C(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 36 hours
|
Duration
|
36 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
with the addition of 4 N HCl
|
Type
|
CUSTOM
|
Details
|
resulting solids
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
rigorously dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=CC(=C2)C)C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |